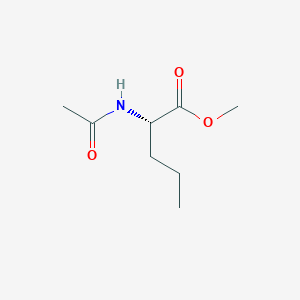

N-Acetylnorvaline methyl ester

Description

The exact mass of the compound N-Acetylnorvaline methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetylnorvaline methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetylnorvaline methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1492-17-7 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl (2S)-2-acetamidopentanoate |

InChI |

InChI=1S/C8H15NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |

InChI Key |

MINSERPDAGICNH-ZETCQYMHSA-N |

SMILES |

CCCC(C(=O)OC)NC(=O)C |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)NC(=O)C |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)C |

Other CAS No. |

1492-17-7 |

Synonyms |

N-acetyl-L-norvaline methyl ester N-acetylnorvaline methyl este |

Origin of Product |

United States |

Contextualization Within the Class of N Acylated Amino Acid Methyl Esters

N-acylated amino acid methyl esters (NAAMEs) are a class of organic molecules characterized by a fatty acyl group linked to the amino group of an amino acid, with the carboxyl group of the amino acid being esterified with a methyl group. wikipedia.org These compounds are structurally related to other significant biological molecules, such as the N-acyl amides, which play various roles in physiological signaling. wikipedia.org

The general structure of a NAAME consists of three main components: a fatty acid chain of varying length and saturation, an amino acid, and a methyl ester group. This structure imparts amphipathic properties to the molecule, with a hydrophobic acyl chain and a more hydrophilic amino acid methyl ester head.

In recent years, a variety of NAAMEs have been identified, particularly from marine bacteria. researchgate.netnih.gov For instance, researchers have isolated and characterized N-acylalanine methyl esters (NAMEs), N-acylglycine methyl esters (NAGME), N-acylvaline methyl esters (NAVME), and N-acyl-2-aminobutyric acid methyl esters (NABME) from bacteria belonging to the Roseobacter group. researchgate.netnih.gov The discovery of these diverse NAAMEs suggests that the structural motif is not restricted to a single genus and may be more widespread in marine environments. researchgate.netnih.gov

Below is a table detailing some of the N-acylated amino acid methyl esters that have been identified in academic research, providing context for where N-Acetylnorvaline methyl ester fits within this class.

| Compound Class | Amino Acid Core | Producing Organisms (Examples) |

| N-acylalanine methyl esters (NAMEs) | Alanine | Roseovarius tolerans |

| N-acylglycine methyl esters (NAGME) | Glycine | Loktanella sp. |

| N-acylvaline methyl esters (NAVME) | Valine | Loktanella sp. |

| N-acyl-2-aminobutyric acid methyl esters (NABME) | 2-Aminobutyric acid | Loktanella sp., Roseovarius sp. |

| N-Acetylnorvaline methyl ester | Norvaline | Not extensively documented in literature |

This table is generated based on available research and is not exhaustive.

Synthetic Methodologies and Chemical Transformations

De Novo Chemical Synthesis of N-Acetylnorvaline Methyl Ester

The creation of N-Acetylnorvaline methyl ester from its parent amino acid, norvaline, involves two distinct and sequential chemical modifications. The first step is the conversion of the carboxylic acid group of norvaline into a methyl ester. This transformation, known as esterification, serves to protect the carboxyl group and increase the compound's solubility in organic solvents. ontosight.ai The second step involves the N-acylation of the amino group on the norvaline methyl ester intermediate. This reaction introduces an acetyl group, forming an amide bond and yielding the final N-Acetylnorvaline methyl ester product. aklectures.comresearchgate.net

Esterification of Amino Acids to Methyl Esters

Esterification is a crucial reaction for the synthesis of amino acid esters, which are important intermediates in various fields, including peptide synthesis and medicinal chemistry. nih.gov The synthesis of norvaline methyl ester, the direct precursor to N-Acetylnorvaline methyl ester, is typically achieved through the esterification of L-norvaline with methanol (B129727). ontosight.ai Several catalytic methods can be employed for this purpose, each with its own set of advantages and reaction conditions.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a conventional and widely used method for preparing amino acid methyl esters. aklectures.comcommonorganicchemistry.com The reaction involves heating the amino acid in methanol in the presence of a strong acid catalyst. google.com The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. pearson.com

Commonly used acid systems include:

Hydrogen Chloride (HCl) in Methanol: Anhydrous HCl gas can be bubbled through methanol to create a highly effective esterification reagent. Alternatively, acetyl chloride can be added to methanol to generate HCl in situ.

Sulfuric Acid (H₂SO₄) in Methanol: Concentrated sulfuric acid is a potent catalyst for the esterification of amino acids. google.comacs.org The reaction is often performed at reflux to drive the equilibrium towards the product. google.com Studies have shown that the nature of the mineral acid catalyst is crucial, with H₂SO₄ being particularly effective compared to HCl or HNO₃ under certain thin-film conditions. acs.orgnih.gov

Thionyl Chloride (SOCl₂) in Methanol: This method is convenient as it generates anhydrous HCl in methanol when thionyl chloride reacts with the alcohol. commonorganicchemistry.comnih.gov This approach avoids the direct handling of corrosive HCl gas. The reaction typically proceeds smoothly at room temperature or with gentle heating. researchgate.net

These methods, while effective, can sometimes require harsh conditions and tedious workup procedures to remove the acid and isolate the resulting amino acid ester salt (typically a hydrochloride). nih.govresearchgate.net

| Catalyst System | Description | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| HCl/Methanol | Anhydrous HCl in methanol acts as a strong acid catalyst. | Reflux or room temperature for extended periods. | Well-established, high conversion rates. | Requires handling of corrosive HCl gas or generation from precursors. |

| H₂SO₄/Methanol | Concentrated sulfuric acid serves as a non-volatile acid catalyst. | Refluxing the mixture for several hours. google.com | Effective and strong catalyst. acs.org | Difficult to remove post-reaction; can cause charring. |

| SOCl₂/Methanol | Thionyl chloride reacts with methanol to generate HCl in situ. commonorganicchemistry.com | Often performed at cooler temperatures (0°C to room temp) and then refluxed. researchgate.net | Convenient generation of anhydrous HCl; avoids handling HCl gas. | Thionyl chloride is toxic and corrosive. |

Direct base-catalyzed esterification of a free amino acid like norvaline is generally not a feasible synthetic route. The presence of the acidic carboxylic acid group and the basic amino group in the same molecule leads to the formation of a zwitterion. In a basic medium, the carboxylic acid would be deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by an alcohol.

Instead, base-catalysis is commonly associated with the hydrolysis of esters, a process known as saponification. chemistrysteps.com This reaction is effectively the reverse of esterification and is typically irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base, forming a stable carboxylate salt. chemistrysteps.com Therefore, this methodology is not employed for the synthesis of amino acid esters from the parent amino acids.

A more modern and milder alternative to traditional acid catalysis is the use of trimethylchlorosilane (TMSCl) in methanol. researchgate.net This method has proven to be a facile and efficient way to synthesize a wide range of amino acid methyl ester hydrochlorides in good to excellent yields. researchgate.netmdpi.comnih.gov The reaction proceeds under mild conditions, typically at room temperature, by simply stirring the amino acid in a mixture of methanol and TMSCl. mdpi.com

This approach offers several advantages over harsher methods, including:

Mild Reaction Conditions: Avoids the high temperatures and strongly acidic environments of Fischer esterification. mdpi.com

Simple Operation: The procedure is straightforward and does not require special equipment for handling gases. researchgate.net

Good to Excellent Yields: The method is effective for a broad spectrum of natural, aromatic, and aliphatic amino acids. researchgate.netmdpi.com

Easy Workup: The workup procedure is often less tedious than traditional methods. researchgate.net

The TMSCl/methanol system is considered a convenient and advantageous reagent for the preparation of amino acid methyl esters, which are key precursors for further functionalization, such as N-acylation. mdpi.com

N-Acylation Reactions for Amide Bond Formation

Once norvaline methyl ester has been synthesized and isolated, the final step in producing N-Acetylnorvaline methyl ester is the acylation of the primary amino group. ontosight.ai This reaction forms a stable amide bond. The N-acylation of amino acid esters is a standard transformation in organic synthesis. aklectures.com

The most common method for this acetylation is the use of an acylating agent in the presence of a base or under specific reaction conditions.

Acetic Anhydride (B1165640): This is a highly effective and common reagent for acetylation. The reaction is often carried out in the presence of a mild base to neutralize the acetic acid byproduct or in an aqueous solution where the pH is controlled. aklectures.comresearchgate.net

Acetyl Chloride: Another powerful acylating agent, acetyl chloride reacts readily with the amino group. This reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine) to scavenge the HCl that is produced.

In some methodologies, acetic acid itself can be used as a catalyst for the N-acylation of amines, using an ester like ethyl acetate (B1210297) as the acyl source, presenting a cheap and simple method for acetylation. researchgate.netrsc.org The choice of reagent and conditions depends on the substrate's stability and the desired purity of the product.

| Acylating Agent | Typical Conditions | Byproduct | Notes |

|---|---|---|---|

| Acetic Anhydride | Aprotic solvent, often with a base (e.g., pyridine, triethylamine), or controlled pH in aqueous media. researchgate.net | Acetic Acid | Highly effective and widely used for acetylation. aklectures.com |

| Acetyl Chloride | Aprotic solvent with a non-nucleophilic base to neutralize HCl. | Hydrogen Chloride (HCl) | Very reactive; requires careful handling and moisture-free conditions. |

| Acetic Acid / Ethyl Acetate | Catalytic acetic acid (10 mol%) with ethyl acetate as the acyl source at elevated temperatures (80-120 °C). researchgate.netrsc.org | Ethanol | A greener and more economical approach. rsc.org |

Automated and Parallel Synthesis Strategies for Analogues

The synthetic routes to N-Acetylnorvaline methyl ester can be readily adapted for automated and parallel synthesis. This high-throughput approach is essential for creating large libraries of chemical compounds for drug discovery and materials science. N-alkylated and N-acylated amino acid esters are valuable building blocks for these libraries due to the diversity that can be introduced at both the side chain and the N-terminus. chimia.ch

Automated synthesis platforms can perform reactions, work-ups, and purifications in a parallel fashion, allowing for the rapid production of numerous analogues. For instance, reductive alkylation procedures using various aldehydes can be automated to synthesize a wide array of N-alkylated amino methyl esters in gram quantities. chimia.ch Similarly, acylation reactions can be automated to introduce a variety of acyl groups. These automated systems are particularly valuable for performing demanding procedures like liquid-liquid extractions on a large scale. chimia.ch The development of such automated methodologies facilitates the efficient exploration of chemical space around a core structure like norvaline methyl ester.

Synthesis of N-Acetylnorvaline Methyl Ester Analogues and Derivatives

The synthesis of analogues and derivatives of N-acetylnorvaline methyl ester involves strategic modifications to either the acyl chain or the amino acid portion of the molecule. These alterations are crucial for creating a diverse library of compounds for various research applications, including structure-activity relationship studies and the development of new synthetic methodologies.

Modifications to the acyl chain of N-acetylnorvaline methyl ester introduce structural diversity that can influence the compound's biological and chemical properties. These modifications can include altering the chain length, introducing unsaturation, adding methyl branches, or incorporating oxygen-containing functional groups.

Chain Length and Unsaturation: N-acylated amino acid methyl esters with varying acyl chain lengths and degrees of unsaturation have been identified in marine bacteria. For instance, N-acylalanine methyl esters (NAMEs) with different acyl chains have been reported. The synthesis of these analogues typically involves the acylation of the corresponding amino acid methyl ester with an activated carboxylic acid, such as an acyl chloride or anhydride. This approach allows for the systematic variation of the acyl chain.

Methyl-Branching: The presence of methyl-branched acyl chains has been observed in N-acylamino acid methyl esters from marine Roseobacter group bacteria. For example, N-(13-methyltetradecanoyl)alanine methyl ester was identified, demonstrating that branched-chain fatty acids can be incorporated into the N-acyl moiety. The synthesis of such compounds would involve using a methyl-branched fatty acid as the acyl donor in the acylation reaction.

Oxygenation: Oxygenated acyl chains, such as those containing hydroxyl or carboxyl groups, have also been found in naturally occurring N-acylamino acid methyl esters. For example, (Z)-N-16-hydroxyhexadec-9-enoyl-l-alanine methyl ester and (Z)-N-15-carboxypentadec-9-enoyl-l-alanine methyl ester were isolated from the marine bacterium Roseovarius tolerans. The synthesis of these oxygenated derivatives requires acyl chains with pre-existing or protected oxygen functionalities.

A general synthetic route to these acyl chain-modified analogues is depicted below:

Scheme 1: General Synthesis of Acyl Chain-Modified N-Acetylnorvaline Methyl Ester AnaloguesWhere R can be a long-chain saturated, unsaturated, methyl-branched, or oxygenated alkyl group.

The table below summarizes examples of naturally occurring N-acylamino acid methyl esters with modified acyl chains, which can serve as a basis for designing N-acetylnorvaline methyl ester analogues.

| Compound Name | Acyl Chain Modification | Source |

| N-(13-methyltetradecanoyl)alanine methyl ester | Methyl-branching | Marine Roseobacter group bacteria |

| (Z)-N-16-hydroxyhexadec-9-enoyl-l-alanine methyl ester | Oxygenation (hydroxyl), Unsaturation | Roseovarius tolerans |

| (Z)-N-15-carboxypentadec-9-enoyl-l-alanine methyl ester | Oxygenation (carboxyl), Unsaturation | Roseovarius tolerans |

Altering the amino acid component of N-acetylnorvaline methyl ester leads to a variety of N-acyl amino acid methyl ester derivatives. This allows for the investigation of how the amino acid side chain influences the molecule's properties.

N-Acyl-2-aminobutyric acid methyl esters (NABMEs): These compounds are analogues of N-acetylnorvaline methyl ester where the propyl side chain of norvaline is replaced by the ethyl side chain of 2-aminobutyric acid. Marine bacteria have been found to produce N-acyl-2-aminobutyric acid methyl esters (NABMEs).

N-Acylglycine methyl esters (NAGMEs): In these derivatives, the amino acid is glycine, which lacks a side chain. The synthesis of N-acylglycine methyl esters has been reported, and these compounds have been identified in marine bacteria.

N-Acylvaline methyl esters (NAVMES): Valine, with its isopropyl side chain, provides another variation. N-acylvaline methyl esters have been detected in marine bacteria, and their synthesis has been described. The synthesis of N-[(Z)-hexadec-9-enoyl]valine methyl ester was achieved starting from valine methyl ester.

The general synthetic approach for these derivatives involves the acylation of the respective amino acid methyl ester with acetic anhydride or another suitable acylating agent.

The following table provides examples of N-acylated amino acid methyl esters with different amino acid moieties.

| Derivative Class | Amino Acid Moiety | Side Chain | Natural Occurrence |

| N-Acyl-2-aminobutyric acid methyl esters (NABMEs) | 2-Aminobutyric acid | -CH2CH3 | Marine Roseobacter group bacteria |

| N-Acylglycine methyl esters (NAGMEs) | Glycine | -H | Marine Roseobacter group bacteria |

| N-Acylvaline methyl esters (NAVMEs) | Valine | -CH(CH3)2 | Marine Roseobacter group bacteria |

N-acetylnorvaline methyl ester and its analogues can be derivatized to serve as precursors for other valuable synthetic targets, such as α,β-dehydro-α-amino acids. These unsaturated amino acids are found in various natural products and are important building blocks in peptide chemistry.

The synthesis of α,β-dehydro-α-amino acid precursors from N-acetyl amino acid esters often involves an elimination reaction. For example, the dehydration of β-hydroxy-α-amino acid derivatives can yield the corresponding α,β-dehydro-α-amino acid. In a related context, the synthesis of methyl Z-2-(N-acetylamino)but-2-enoate, an α,β-dehydro derivative of 2-aminobutyric acid, was achieved through the dehydration of L- or DL-threonine methyl ester using acetic anhydride. A similar strategy could potentially be applied to a β-hydroxynorvaline derivative to obtain the corresponding dehydro-norvaline precursor.

Dipeptides containing dehydro-amino acid residues, such as N-Ac-dehydro-Phe-NorVal-OCH3, have been synthesized and their conformations studied. The synthesis of such peptides typically involves coupling a protected dehydro-amino acid with another amino acid ester.

The table below highlights the potential of N-acetylnorvaline methyl ester derivatives in synthetic applications.

| Derivative | Synthetic Application | Key Transformation |

| N-Acetyl-β-hydroxynorvaline methyl ester | Precursor to N-acetyl-α,β-dehydronorvaline methyl ester | Dehydration |

| N-Acetylnorvaline methyl ester | Component in dehydropeptide synthesis | Peptide coupling with a dehydro-amino acid |

Enzymatic Transformations and Biocatalysis

Enzymes offer a powerful and selective tool for the transformation of N-acetylnorvaline methyl ester and its analogues. Biocatalytic methods are often preferred due to their mild reaction conditions, high stereoselectivity, and environmental compatibility.

The synthesis of N-acetylnorvaline methyl ester and its derivatives can be achieved through enzymatic esterification or transesterification reactions. Lipases and proteases are commonly employed for these transformations.

Enzymatic Esterification: This process involves the direct reaction of an N-acetyl amino acid with an alcohol, in this case, methanol, in the presence of an enzyme. For example, N-Cbz-L-amino acids have been esterified with secondary alcohols using proteases or lipases. Similarly, α-chymotrypsin has been used to catalyze the esterification of N-acetyl-L-tyrosine with ethanol. This method could be applied to the synthesis of N-acetylnorvaline methyl ester from N-acetylnorvaline.

Enzymatic Transesterification: In this approach, an existing ester is converted into a different ester by reaction with an alcohol in the presence of an enzyme. Lipases have been shown to be effective catalysts for the transesterification of N-acetylated amino acid esters. For instance, the transesterification of N-acetyl-alanine and -phenylalanine esters has been studied using α-chymotrypsin and subtilisin Carlsberg. This method could be used to synthesize various alkyl esters of N-acetylnorvaline. The use of ionic liquids as a medium for the enzymatic resolution of N-acetyl amino acid esters has also been explored.

The table below provides examples of enzymes used in esterification and transesterification of N-acetyl amino acid derivatives.

| Enzyme | Reaction Type | Substrate Example |

| Lipase | Transesterification | N-acetylated amino esters |

| α-Chymotrypsin | Esterification | N-acetyl-L-tyrosine |

| α-Chymotrypsin | Transesterification | N-acetyl-alanine and -phenylalanine esters |

| Subtilisin Carlsberg | Transesterification | N-acetyl-alanine and -phenylalanine esters |

| Porcine Pancreas Lipase (PPL) | Resolution via esterification | N-acetyl amino acid esters |

The selective hydrolysis of the methyl ester group in N-acetylnorvaline methyl ester can be achieved using enzymes, a reaction that is particularly useful for the kinetic resolution of racemic mixtures.

Proteases such as α-chymotrypsin and subtilisin are known to catalyze the hydrolysis of N-acyl amino acid methyl esters. These enzymes often exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer of a racemic mixture, which allows for the separation of the D- and L-forms. For example, α-chymotrypsin has been used for the kinetic resolution of N-acetyl-L-amino acid methyl esters, including the derivative of norvaline. The enzymatic hydrolysis of N-acetyl amino acids is a well-established method for producing chirally pure amino acids.

The process of stereoselective hydrolysis of N-acetyl methyl ester derivatives of β-amino acids using biocatalysts has also been investigated, highlighting the versatility of this enzymatic approach.

The following table summarizes enzymes used for the hydrolysis of N-acyl amino acid esters.

| Enzyme | Substrate Example | Application |

| α-Chymotrypsin | N-acetyl-L-amino acid methyl esters | Kinetic resolution |

| Subtilisin | Methyl N-acetyl phenylserinates | Kinetic resolution |

| Bromelain | Methyl N-acetyl phenylserinates | Kinetic resolution |

| C1r (subcomponent of complement) | N-acetyl-L-arginine methyl ester | Hydrolysis |

Advanced Analytical Characterization and Quantification

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical identity of N-Acetylnorvaline methyl ester. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy allows for a comprehensive characterization, from determining the molecular weight to assigning the complete chemical structure.

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of N-Acetylnorvaline methyl ester. Various ionization techniques can be employed to generate characteristic ions and fragmentation patterns that serve as a molecular fingerprint.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through analysis of fragmentation patterns. For N-acetyl amino acid esters, fragmentation typically occurs via cleavage of bonds adjacent to carbonyl groups and through rearrangements. libretexts.orgmiamioh.edu The molecular ion peak (M+) for N-Acetylnorvaline methyl ester (m/z 173) may be of low intensity due to facile fragmentation. youtube.com

Key fragmentation pathways for N-Acetylnorvaline methyl ester under EI conditions are predicted to include:

α-cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. Common losses include the methoxy (B1213986) radical (•OCH3, M-31) leading to an ion at m/z 142, and the carbomethoxy radical (•COOCH3, M-59) resulting in an ion at m/z 114.

Side-chain cleavage: Loss of the propyl side chain (•C3H7, M-43) can occur, yielding a fragment at m/z 130.

McLafferty Rearrangement: Primary amides and esters can undergo this characteristic rearrangement. libretexts.org For N-Acetylnorvaline methyl ester, this could lead to the formation of a prominent ion at m/z 74.

Table 1: Predicted Key EI-MS Fragments for N-Acetylnorvaline methyl ester

| Fragment Ion Description | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| Molecular Ion | [C8H15NO3]+• | 173 |

| Loss of Methoxy Radical | [M - •OCH3]+ | 142 |

| Loss of Propyl Radical | [M - •C3H7]+ | 130 |

| Loss of Carbomethoxy Radical | [M - •COOCH3]+ | 114 |

| McLafferty Rearrangement Product | [C3H8NO]+ | 74 |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ with minimal fragmentation. nih.gov For N-Acetylnorvaline methyl ester, ESI-MS in positive ion mode would be expected to produce a strong signal for the [M+H]+ ion at m/z 174.1125. Tandem mass spectrometry (MS/MS) of this precursor ion can induce fragmentation, providing further structural confirmation. A characteristic fragmentation pathway for N-acylated amino acids involves the neutral loss of water (H2O) and carbon monoxide (CO) to form a diagnostic immonium ion. nih.gov For N-Acetylnorvaline methyl ester, this would correspond to a fragment ion at m/z 128.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for confirming the identity of N-Acetylnorvaline methyl ester and distinguishing it from isobaric compounds. The exact mass of the protonated molecule ([M+H]+) and other adducts, such as the sodium adduct ([M+Na]+), can be measured and compared to theoretical values.

Table 2: Theoretical Exact Masses for N-Acetylnorvaline methyl ester Adducts

| Ion Formula | Adduct | Theoretical m/z |

|---|---|---|

| [C8H16NO3]+ | [M+H]+ | 174.1125 |

| [C8H15NNaO3]+ | [M+Na]+ | 196.0944 |

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, often used for compounds that are less polar and not as easily ionized by ESI. When coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer, APCI-QTOF MS provides both high sensitivity and high-resolution mass data. While specific studies on N-Acetylnorvaline methyl ester using APCI are not widely documented, this technique would likely produce a protonated molecule [M+H]+ and could be used for both qualitative identification and quantitative analysis. The QTOF component ensures accurate mass measurements, aiding in definitive structure confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in N-Acetylnorvaline methyl ester, allowing for unambiguous confirmation of its connectivity. Based on data from analogous N-acetylated amino acid esters, the expected chemical shifts can be predicted.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the terminal methyl group of the side chain, the two methylene (B1212753) (CH₂) groups, the alpha-proton (α-H), the amide proton (NH), the N-acetyl methyl group, and the O-methyl group of the ester.

In the ¹³C NMR spectrum, characteristic resonances would appear for the carbonyl carbons of the ester and amide groups, the alpha-carbon, the carbons of the propyl side chain, and the methyl carbons of the N-acetyl and O-methyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Acetylnorvaline methyl ester (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ (Side Chain) | ~0.9 | ~13.7 |

| CH₂ (Side Chain, γ-C) | ~1.4 | ~18.9 |

| CH₂ (Side Chain, β-C) | ~1.6 | ~34.5 |

| α-CH | ~4.6 | ~52.5 |

| NH | ~6.0-6.5 | N/A |

| N-Acetyl CH₃ | ~2.0 | ~23.2 |

| O-Methyl CH₃ | ~3.7 | ~52.3 |

| Amide C=O | N/A | ~170.0 |

| Ester C=O | N/A | ~173.0 |

Table of Compounds Mentioned

| Compound Name |

|---|

| N-Acetylnorvaline methyl ester |

| Carbon Monoxide |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present in N-Acetylnorvaline methyl ester. By measuring the absorption of infrared radiation by the molecule, a unique spectral fingerprint is generated. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

For N-Acetylnorvaline methyl ester, the key functional groups are the N-acetyl group (an amide) and the methyl ester group. The FT-IR spectrum would be expected to display characteristic absorption bands that confirm the presence of these moieties. libretexts.orgniscpr.res.in The N-H stretch of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl group gives rise to a strong, sharp absorption band generally found around 1735-1750 cm⁻¹, while the amide carbonyl (Amide I band) absorbs strongly in the 1630-1680 cm⁻¹ range. libretexts.orgresearchgate.net

Additional significant absorptions include the C-H stretching vibrations from the alkyl parts of the molecule, which are observed in the 2850-3000 cm⁻¹ region. libretexts.org The C-O stretching of the ester group can be identified by bands in the 1100-1300 cm⁻¹ range. niscpr.res.in The presence and precise location of these bands allow for the unequivocal confirmation of the compound's functional group composition. researchgate.net

Table 1: Expected FT-IR Absorption Bands for N-Acetylnorvaline methyl ester

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3500 | Medium, Sharp |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=O (Amide) | Stretch (Amide I) | 1630 - 1680 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C-O (Ester) | Stretch | 1100 - 1300 | Medium |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of N-Acetylnorvaline methyl ester from complex mixtures. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com Since amino acid derivatives like N-Acetylnorvaline methyl ester can have limited volatility due to their polarity, a derivatization step is typically required to make them amenable to GC analysis. sigmaaldrich.com

Derivatization is a critical step in preparing amino acids for GC analysis, aiming to increase their volatility and thermal stability by masking polar functional groups. sigmaaldrich.com

N-Acetyl Methyl (NACME) Esterification: This procedure is specifically designed to prepare amino acid derivatives for GC analysis, including methods coupled with mass spectrometry like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.gov The process involves two main steps:

Esterification: The carboxyl group of the amino acid (norvaline) is converted to a methyl ester. This is often achieved by heating the sample in a solution of acidified methanol (B129727), for instance, with anhydrous MeOH and acetyl chloride. nih.govresearchgate.net Optimal reaction yields have been observed with a 1-hour methylation procedure at 70°C. nih.gov

Acetylation: The amino group is then acetylated to form an N-acetyl derivative. This can be done using a mixture of acetic anhydride (B1165640), triethylamine (B128534), and acetone. researchgate.net

This two-step derivatization yields the N-Acetylnorvaline methyl ester, a more volatile compound suitable for GC analysis. nih.govresearchgate.net This method has been shown to produce baseline-resolved peaks for various amino acids. researchgate.net

DMDS Derivatization: While not specifically documented for N-Acetylnorvaline methyl ester, Dimethyl disulfide (DMDS) derivatization is a technique used in GC-MS to determine the position of double bonds in unsaturated compounds, such as fatty acids. It involves the addition of a dimethyl disulfide adduct across the double bond, which upon ionization in the mass spectrometer, produces characteristic fragments that reveal the original double bond location.

The success of the GC separation depends heavily on the choice of the column and detector.

GC Columns: For the analysis of derivatized amino acids like NACME derivatives, GC columns with polar stationary phases are generally employed. nih.gov Columns such as those with polyethylene (B3416737) glycol (e.g., Carbowax) or specialized chiral phases (e.g., Astec® CHIRALDEX™ G-TA for enantiomeric separation) provide the necessary selectivity to achieve good resolution between different amino acid derivatives. researchgate.netsigmaaldrich.com The column dimensions, such as length, internal diameter, and film thickness, are optimized to balance resolution and analysis time.

Detectors:

Flame Ionization Detector (FID): The FID is a robust and widely used detector that provides high sensitivity for organic compounds. It is a mass-sensitive detector, and its response is proportional to the number of carbon atoms entering the flame, making it suitable for quantification. researchgate.net

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer acts as a highly specific and sensitive detector. GC-MS not only quantifies the compound but also provides structural information based on its mass spectrum and fragmentation pattern. phytojournal.com This is invaluable for positive identification of the target analyte. mdpi.com

The retention time of a compound in a GC analysis can vary with changes in operating conditions. To obtain a more reliable and transferable parameter for compound identification, the retention index (RI) system is used. tuwien.at The most common is the Kováts Retention Index, which normalizes the retention time of the analyte to those of a series of n-alkane standards. nist.gov

The Kováts index (I) is calculated using the following formula for linear temperature-programmed conditions:

I = 100[n + (tR,x - tR,n) / (tR,n+1 - tR,n)]

Where:

tR,x is the retention time of N-Acetylnorvaline methyl ester.

tR,n and tR,n+1 are the retention times of the n-alkanes eluting just before and after the analyte, respectively.

n is the carbon number of the n-alkane eluting before the analyte.

By comparing the experimentally determined retention index of a peak with published or database values for a specific column and conditions, the identity of N-Acetylnorvaline methyl ester can be confirmed with a high degree of confidence. customs.go.jpnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. sielc.com For amino acids and their derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly used mode. doaj.org

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net Since N-Acetylnorvaline methyl ester lacks a strong chromophore, direct detection by UV-Vis is often not sensitive enough. Therefore, pre-column derivatization with a labeling agent that imparts strong UV absorbance or fluorescence is typically performed. doaj.org

Common derivatizing agents for amino acids in HPLC include:

o-Phthalaldehyde (OPA): Reacts with primary amino groups in the presence of a thiol (like 3-mercaptopropionic acid, 3-MPA) to form highly fluorescent isoindole derivatives. doaj.org

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino groups to yield derivatives that are highly responsive to UV detection. researchgate.net

The separation is then achieved using a gradient elution, where the composition of the mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is varied over time to effectively separate the derivatized analytes. doaj.orgresearchgate.net Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.

Isotopic Analysis Techniques

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Isotopic Composition Determination

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a critical technique for determining the stable isotopic composition (e.g., δ¹³C) of individual compounds within a mixture. For amino acids like norvaline, derivatization is necessary to make them volatile for GC analysis. researchgate.net The N-acetyl methyl ester (NACME) derivatization procedure was specifically developed to enhance the accuracy and precision of amino acid δ¹³C value determination using GC/C/IRMS. researchgate.netnih.gov

The process involves converting amino acids into their corresponding N-acetyl methyl esters. researchgate.net This is often achieved through a two-step process: methylation with acidified methanol followed by acetylation with a mixture of acetic anhydride, triethylamine, and acetone. researchgate.net The resulting NACME derivatives, including N-Acetylnorvaline methyl ester, can be effectively separated on a GC column. researchgate.netnih.gov Following separation, the compound is combusted into CO₂, which is then introduced into the isotope ratio mass spectrometer for precise measurement of its carbon isotope ratio. ucdavis.edu Research has shown that the NACME derivatization procedure yields baseline-resolved peaks for numerous amino acids and demonstrates high reproducibility. nih.gov

A comparative study between NACME and another common derivative, N-acetyl-isopropyl (NAIP) esters, highlighted the robustness of the NACME method. nih.gov The reproducibility and accuracy of the δ¹³C values obtained for individual amino acids confirmed the integrity of the NACME procedure. nih.gov

| Parameter | N-acetyl methyl (NACME) Ester | N-acetyl-isopropyl (NAIP) Ester |

|---|---|---|

| Mean Reproducibility (STDV) | 0.3‰ | 0.4‰ |

| Mean Kinetic Isotope Effect (KIE) | 1.036 | 1.038 |

| Isotopic Error Range | ±0.6‰ to ±1.1‰ | Not specified |

Kinetic Isotope Effect (KIE) Studies in Derivatization Processes

The derivatization process itself can introduce isotopic fractionation, a phenomenon known as the Kinetic Isotope Effect (KIE). researchgate.netnih.gov This effect occurs when reaction rates differ for molecules containing different isotopes, which can alter the measured isotopic ratio of the final product compared to the original analyte. nih.gov Therefore, understanding and correcting for the KIE is essential for accurate isotopic analysis. researchgate.net

In the context of preparing N-Acetylnorvaline methyl ester for GC/C/IRMS analysis, the KIE of the N-acetyl methyl (NACME) esterification has been studied. researchgate.netnih.gov The mean KIE for the NACME derivatization was determined to be 1.036. nih.gov This value was found to be reproducible and not significantly different from the KIE of the N-acetyl-isopropyl (NAIP) derivatization (1.038). nih.gov By using a mixture of amino acid standards with known isotopic values, a correction factor can be calculated for each amino acid to account for the isotopic fractionation introduced by the derivatization process. researchgate.netnih.gov This correction allows for the calculation of the original δ¹³C value of the underivatized amino acid, ensuring high accuracy in the final results. nih.gov

Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Methyl Ester Formation for Chromatographic Volatility

Amino acids are generally non-volatile due to their zwitterionic nature, making them unsuitable for direct analysis by gas chromatography. nih.gov Esterification of the carboxylic acid group to form a methyl ester is a common first step to increase volatility. This process converts the polar carboxyl group into a less polar and more volatile ester group. nih.govacs.org

A variety of reagents can be employed to achieve the methylation of the carboxyl group in amino acids like norvaline.

Acidified Alcohols : The most common method involves heating the amino acid in an alcohol, such as methanol (B129727), with a strong acid catalyst like hydrogen chloride (HCl). nih.govmdpi.com A typical protocol involves heating the sample in 2 M HCl in methanol at temperatures around 70-80°C for approximately one hour. nih.govmdpi.comnih.gov This procedure effectively converts the carboxylic acid to its corresponding methyl ester. nih.gov

Trimethylsilyldiazomethane (TMS-diazomethane) : As a safer alternative to the highly toxic and explosive diazomethane, TMS-diazomethane provides a chemo-specific method for methylating the carboxyl function of N-protected amino acids. nih.gov This reagent allows for high yields and purity, making it a practical route for preparing amino acid methyl esters. nih.gov

Dimethylformamide Dimethyl Acetal (DMF-DMA) : This reagent serves a dual purpose by reacting with both the carboxylic acid and the amine functionalities. sigmaaldrich.com It directly esterifies the carboxylic acid group while simultaneously formylating the amine group, converting the amino acid into a volatile derivative suitable for GC analysis. sigmaaldrich.comresearchgate.net

| Reagent | Target Functional Group(s) | Typical Conditions | Outcome |

| Acidified Methanol (e.g., HCl in MeOH) | Carboxyl | Heat (e.g., 70°C, 1 hr) nih.gov | Methyl Ester Formation |

| Trimethylsilyldiazomethane (TMS-DM) | Carboxyl | Room Temperature | Chemo-specific Methylation nih.gov |

| Dimethylformamide Dimethyl Acetal (DMF-DMA) | Carboxyl and Amino | Heat | Esterification and Formylation sigmaaldrich.com |

After derivatization, the sample often contains residual reagents and byproducts that can interfere with chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and purification. thermofisher.cnbiotage.com SPE cartridges contain a solid sorbent that can selectively retain the analyte of interest or the interfering matrix components. thermofisher.cn

For amino acid derivatives, ion-exchange or reversed-phase SPE cartridges are common. Strong cation exchange (SCX) SPE cartridges have proven to be highly suitable for isolating and pre-concentrating amino acids from aqueous samples. nih.gov In a typical procedure, the sample is loaded onto the conditioned cartridge, interfering compounds are washed away, and the purified derivatized amino acid is then eluted with an appropriate solvent. biotage.comnih.gov This process not only purifies the sample but can also concentrate the analyte, leading to more sensitive detection. nih.gov

N-Acetylation for Improved Separation and Detection

Following esterification, the primary amine group remains a polar site on the molecule. Acylation of this group, specifically N-acetylation, further reduces the polarity of the molecule and improves its chromatographic properties. acs.orgresearchgate.net This two-step derivatization—esterification followed by N-acetylation—produces N-acetyl amino acid methyl esters, such as N-acetylnorvaline methyl ester. acs.orgnih.govresearchgate.net

The N-acetylation step is typically performed using acetic anhydride (B1165640), often in the presence of a base like triethylamine (B128534) and a solvent such as acetone. researchgate.net This modification "caps" the amino group, which can enhance proteolytic stability in peptide applications and improve peak shape and resolution during chromatographic separation. researchgate.netnih.gov The resulting N-acetyl methyl ester derivatives are well-suited for analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). acs.orgnih.gov

Advanced Derivatization for Double Bond Positional Isomerization (e.g., DMDS Derivatization)

While N-acetylnorvaline methyl ester is a saturated molecule, it is pertinent to discuss advanced derivatization strategies used in broader chemical analysis to illustrate the versatility of these techniques. One such method is the derivatization with dimethyl disulfide (DMDS), which is a powerful tool for determining the position of carbon-carbon double bonds in unsaturated compounds, such as fatty acids. nsf.govresearchgate.netnih.gov

This technique is not applicable to saturated compounds like N-acetylnorvaline methyl ester but serves as a key example of specialized derivatization for structural elucidation. The reaction involves the addition of DMDS across a double bond, typically catalyzed by iodine. nsf.gov When the resulting DMDS adduct is analyzed by mass spectrometry, it produces characteristic fragment ions from cleavage between the two carbons that were originally part of the double bond. nsf.govnih.gov This fragmentation pattern allows for the unambiguous determination of the double bond's original location within the molecule. nsf.govresearchgate.net This method is particularly valuable in lipidomics for identifying isomers of polyunsaturated fatty acids. nsf.govresearchgate.net

Future Research Directions and Emerging Avenues

Comprehensive Elucidation of Biosynthetic Pathways and Enzymology

A foundational area for future research is the complete elucidation of the biosynthetic pathways and the enzymatic machinery responsible for the production of N-Acetylnorvaline methyl ester in biological systems. While the general synthesis of N-acyl amino acids (NAAAs) involves the condensation of a fatty acid with an amino acid, the specific enzymes and mechanisms for many of these molecules remain unknown frontiersin.orgmdpi.comwikipedia.org.

Future studies should aim to identify and characterize the specific enzymes that catalyze the formation of N-Acetylnorvaline methyl ester. Research could focus on screening cell lysates and tissue extracts for the ability to synthesize this compound from its precursors, N-acetylnorvaline and methanol (B129727). Potential enzyme classes to investigate include:

Acyl-adenylating enzymes: These enzymes activate carboxylic acids by forming an acyl-adenylate intermediate, a common step in amide bond formation nih.gov.

Hydrolases: Enzymes such as lipases and aminoacylases, which typically catalyze hydrolysis, can also function in reverse to synthesize ester and amide bonds under specific conditions nih.govuni-duesseldorf.dedntb.gov.uaresearchgate.net.

Peptidase M20 domain containing 1 (PM20D1): This circulating enzyme has been shown to catalyze both the synthesis and hydrolysis of a variety of N-acyl amino acids wikipedia.org.

Once candidate enzymes are identified, further research involving gene knockout or overexpression studies could confirm their role in the biosynthesis of N-Acetylnorvaline methyl ester. Detailed kinetic analysis and structural biology of these enzymes would provide a deeper understanding of their substrate specificity and catalytic mechanisms.

Identification and Characterization of Novel Biological Targets and Mechanisms of Action

A crucial avenue of future research is the identification of the specific biological targets of N-Acetylnorvaline methyl ester and the elucidation of its mechanisms of action. The broader class of N-acylated amino acids has been shown to interact with a variety of receptors and signaling pathways, suggesting that N-Acetylnorvaline methyl ester may also possess important biological activities mdpi.comwikipedia.orgnih.govnih.gov.

Key areas of investigation should include:

Receptor Screening: High-throughput screening of N-Acetylnorvaline methyl ester against a panel of known receptors, particularly G-protein coupled receptors (GPCRs) such as GPR18, GPR55, and GPR92, as well as cannabinoid and transient receptor potential (TRP) channels, could identify direct molecular targets wikipedia.orgnih.gov.

Cellular Signaling Pathways: Once a target is identified, subsequent studies should investigate the downstream effects on cellular signaling pathways. This could involve measuring changes in second messengers like cAMP and intracellular calcium, as well as alterations in gene expression and protein phosphorylation.

Phenotypic Screening: Unbiased phenotypic screening using cell-based assays can reveal novel biological activities without a priori knowledge of the target. For example, screening for effects on cell proliferation, inflammation, or neuronal activity could uncover new therapeutic potentials.

These studies will be instrumental in defining the physiological and pathophysiological roles of N-Acetylnorvaline methyl ester and identifying potential therapeutic applications.

Exploration of Further Structural Diversity and Generation of Engineered Analogues

To explore the structure-activity relationships (SAR) of N-Acetylnorvaline methyl ester, the synthesis and evaluation of a diverse library of structural analogues is essential. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its biological activity and potentially develop more potent and selective compounds researchgate.netscielo.org.mxmonash.edu.

Future synthetic efforts could focus on:

Acyl Group Modification: The acetyl group could be replaced with other acyl chains of varying length, saturation, and branching to investigate how lipophilicity and steric bulk influence activity.

Amino Acid Scaffold Alteration: The norvaline moiety could be substituted with other natural or unnatural amino acids to probe the importance of the side chain in target recognition and binding.

Ester Group Modification: The methyl ester could be converted to other esters (e.g., ethyl, propyl) or replaced with an amide or other functional groups to assess the impact on stability, cell permeability, and biological activity.

The synthesized analogues would then be subjected to the biological assays developed in section 7.2 to determine their potency and selectivity, providing valuable insights into the SAR of this class of molecules.

Development of High-Throughput Screening Assays for Diverse Biological Activities

To efficiently explore the biological potential of N-Acetylnorvaline methyl ester and its analogues, the development of high-throughput screening (HTS) assays is critical. HTS allows for the rapid testing of large numbers of compounds, accelerating the discovery of new biological activities and lead compounds for drug development nih.govnih.govresearchgate.netacs.org.

Future research should focus on creating robust and scalable HTS assays for a range of potential biological activities, including but not limited to:

Antimicrobial Activity: Assays to screen for activity against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Cell-based assays to assess effects on the proliferation and viability of various cancer cell lines.

Immunomodulatory Activity: Assays to measure the modulation of cytokine production and immune cell activation.

Neurological Activity: High-content imaging or electrophysiological assays to screen for effects on neuronal function and viability.

The implementation of these HTS platforms will be instrumental in systematically exploring the therapeutic potential of N-Acetylnorvaline methyl ester and its derivatives.

Advanced Theoretical and Computational Studies for Structural-Activity Relationships

In conjunction with experimental studies, advanced theoretical and computational methods can provide valuable insights into the structure-activity relationships of N-Acetylnorvaline methyl ester and guide the design of new analogues with improved properties mdpi.comnih.gov.

Future computational research should include:

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode of N-Acetylnorvaline methyl ester and its analogues, helping to explain their observed activities.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the ligands and their target, offering deeper insights into the binding mechanism and the structural basis of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

These computational approaches will not only aid in the interpretation of experimental data but also accelerate the optimization of lead compounds by enabling a more rational approach to drug design.

Q & A

Q. What experimental design methodologies are recommended for optimizing the synthesis of N-Acetylnorvaline methyl ester?

- Methodological Answer : Response Surface Methodology (RSM) and Taguchi experimental design are widely used to optimize reaction parameters (e.g., catalyst concentration, molar ratios, temperature). For example, the Taguchi method employs orthogonal arrays (e.g., L-9 arrays) to systematically evaluate parameter interactions with minimal experimental runs, as demonstrated in biodiesel methyl ester synthesis . Key parameters to prioritize include catalyst type and concentration, which significantly influence yield .

Q. How can researchers ensure purity and validate the synthesis of N-Acetylnorvaline methyl ester?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for quantifying methyl ester content and identifying impurities. For instance, Table 4 in biodiesel studies used GC-MS to confirm fatty acid methyl ester (FAME) composition . Nuclear magnetic resonance (NMR) spectroscopy is also essential for structural validation, particularly for distinguishing acetyl and methyl ester functional groups.

Q. What safety protocols are essential when handling N-Acetylnorvaline methyl ester in laboratory settings?

- Methodological Answer : Follow OSHA-compliant practices, including closed-system handling, local exhaust ventilation, and personal protective equipment (PPE) such as nitrile gloves and safety goggles. While specific toxicity data for N-Acetylnorvaline methyl ester is limited, analogous methyl esters (e.g., N-Acetyl-D-phenylalanine) require rigorous contamination control and emergency shower/eyewash access .

Advanced Research Questions

Q. How do parameter interactions (e.g., catalyst concentration vs. temperature) affect the yield of N-Acetylnorvaline methyl ester?

- Methodological Answer : Use ANOVA to quantify parameter contributions. In biodiesel studies, catalyst concentration contributed 77.6% to yield variance, surpassing temperature (12.3%) and molar ratio (5.8%) . Contradictions exist: some studies report temperature as secondary , while others highlight its role in reaction kinetics . Multi-variable optimization via RSM can resolve such discrepancies by modeling non-linear interactions .

Q. What analytical techniques are suitable for resolving data contradictions in reaction yield or purity?

- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic (FTIR, NMR) methods to cross-validate results. For example, conflicting yield data in transesterification studies were resolved by correlating GC-MS purity metrics with titration-based FAME content . Statistical tools like signal-to-noise (S/N) ratios in Taguchi analysis also help identify robust parameter sets insensitive to experimental noise .

Q. How can researchers adapt biodiesel methyl ester methodologies (e.g., transesterification) to synthesize N-Acetylnorvaline methyl ester?

- Methodological Answer : Modify alcohol-to-acid molar ratios and catalyst systems. For peptide-derived esters, replace triglycerides with N-Acetylnorvaline and use acid catalysts (e.g., H₂SO₄) to esterify carboxyl groups. Adjust reaction temperatures to 60–80°C, as higher temperatures may degrade acetyl groups .

Methodological Considerations

- Data Interpretation : Address contradictions in parameter significance by conducting sensitivity analyses (e.g., Monte Carlo simulations) .

- Safety Compliance : Document all protocols per ISO 9001 standards, emphasizing hazard mitigation for acetylated compounds .

- Validation : Replicate optimized conditions in triplicate and report mean ± SD to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.